REACTION_CXSMILES
|
[Cl:1]Cl.[CH2:3]=[C:4]1[O:8][C:6](=[O:7])[CH2:5]1.[CH2:9]([OH:11])[CH3:10]>C(Cl)(Cl)(Cl)Cl>[CH2:9]([O:11][C:6](=[O:7])[CH2:5][C:4]([CH2:8][Cl:1])=[O:3])[CH3:10]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring, during which addition the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held to at most 0° C.
|
Type
|
CUSTOM
|
Details
|
the solvent was then stripped off in vacuo on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |